molecular formula C14H9Br2N3O4 B15042404 N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide

N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide

Cat. No.: B15042404
M. Wt: 443.05 g/mol
InChI Key: PPLURZCBQVGGEF-REZTVBANSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide typically involves the condensation reaction between 3,5-dibromo-4-hydroxybenzaldehyde and 2-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification methods, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to affect the activity of type III secretion systems in bacteria, thereby inhibiting the translocation of virulence factors . This inhibition disrupts the pathogenicity of the bacteria, making it a potential candidate for antimicrobial therapy.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide
  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide

Uniqueness

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide is unique due to its specific structural features, such as the presence of both bromine atoms and a nitro group, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit bacterial virulence factors sets it apart from other similar compounds, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H9Br2N3O4

Molecular Weight

443.05 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-nitrobenzamide

InChI

InChI=1S/C14H9Br2N3O4/c15-10-5-8(6-11(16)13(10)20)7-17-18-14(21)9-3-1-2-4-12(9)19(22)23/h1-7,20H,(H,18,21)/b17-7+

InChI Key

PPLURZCBQVGGEF-REZTVBANSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-]

Origin of Product

United States

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